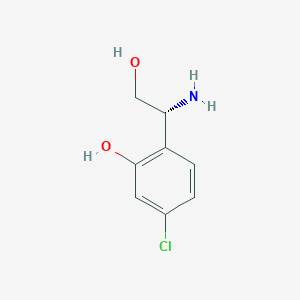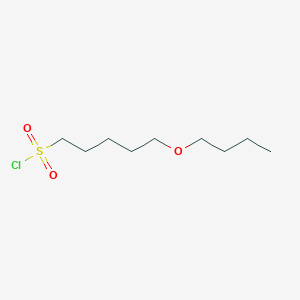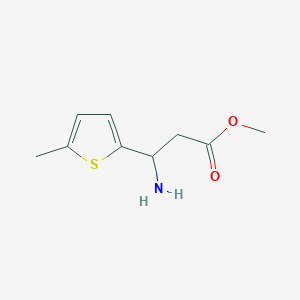
2-(2-(1h-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid is a compound that features a pyrazole ring, a cyclopentane ring, and an amino acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the cyclopentane ring. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and procedures, such as heterogeneous catalytic systems and ligand-free systems, is becoming increasingly popular in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: A similar compound with a piperidine ring instead of a cyclopentane ring.
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Another related compound with a nitro group on the pyrazole ring.
Uniqueness
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid is unique due to its combination of a pyrazole ring and a cyclopentane ring with an amino acid moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-amino-2-(2-pyrazol-1-ylethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c12-11(10(15)16)5-1-3-9(11)4-8-14-7-2-6-13-14/h2,6-7,9H,1,3-5,8,12H2,(H,15,16) |
InChI-Schlüssel |
XDULUBSWMIFHNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)(C(=O)O)N)CCN2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


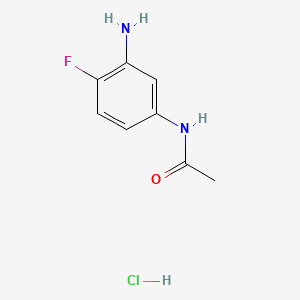
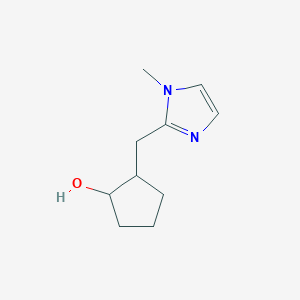
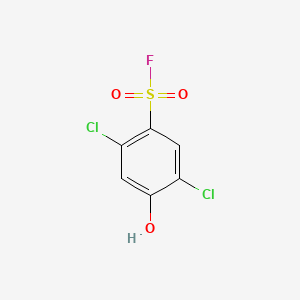
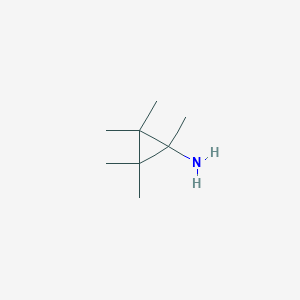
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
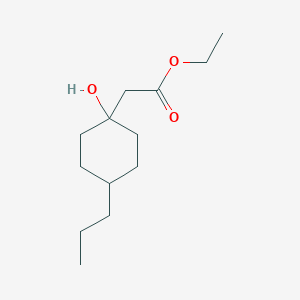
nitrosoamine](/img/structure/B13626181.png)
![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)
